molecular formula C14H22N2 B2563582 (1-Benzylazepan-3-yl)methanamine CAS No. 1780225-11-7

(1-Benzylazepan-3-yl)methanamine

Cat. No.: B2563582
CAS No.: 1780225-11-7
M. Wt: 218.344
InChI Key: GKDRMOQJXZGUAV-UHFFFAOYSA-N
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Description

(1-Benzylazepan-3-yl)methanamine: is a versatile chemical compound with a complex structure that finds applications in various scientific research fields. It is known for its potential in drug development, catalyst synthesis, and material science advancements.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Benzylazepan-3-yl)methanamine typically involves the reaction of azepane derivatives with benzyl halides under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: (1-Benzylazepan-3-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted products.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Benzyl halides, sodium hydride, potassium carbonate, aprotic solvents.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted products depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, (1-Benzylazepan-3-yl)methanamine is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, the compound is studied for its potential as a pharmacological agent. Its interactions with biological targets are of interest for the development of new therapeutic drugs.

Medicine: In medicine, this compound is explored for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases.

Industry: In the industrial sector, the compound is used in the synthesis of catalysts and materials with unique properties. Its versatility makes it valuable for the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of (1-Benzylazepan-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

  • 1-(1-Benzylazepan-3-yl)methanamine
  • 1H-Azepine-3-methanamine, hexahydro-1-(phenylmethyl)-

Comparison: Compared to similar compounds, (1-Benzylazepan-3-yl)methanamine exhibits unique properties due to its specific structure.

Properties

IUPAC Name

(1-benzylazepan-3-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c15-10-14-8-4-5-9-16(12-14)11-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKDRMOQJXZGUAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)CN)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1780225-11-7
Record name (1-benzylazepan-3-yl)methanamine
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